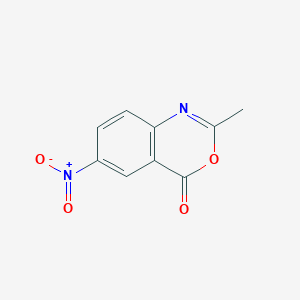

2-methyl-6-nitro-4H-3,1-benzoxazin-4-one

Description

Overview of the Chemical Compound's Structural Features

The structure of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is defined by the core 4H-3,1-benzoxazin-4-one skeleton, which is systematically substituted. It features a methyl group (-CH₃) at the 2-position and a nitro group (-NO₂) at the 6-position of the bicyclic system. The presence of the electron-withdrawing nitro group can significantly influence the chemical properties and reactivity of the molecule. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10073-89-9 |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.158 g/mol |

| IUPAC Name | This compound |

Data sourced from LookChem lookchem.com and PubChem nih.gov.

Interactive Data Table: Structural Details

| Feature | Description |

|---|---|

| Core Structure | 4H-3,1-benzoxazin-4-one |

| Substituent at C2 | Methyl group (-CH₃) |

| Substituent at C6 | Nitro group (-NO₂) |

Historical Development of Benzoxazinone (B8607429) Chemistry and Nitro-substituted Derivatives

The chemistry of benzoxazinones dates back to the early 20th century. One of the first reported syntheses of a related scaffold, 2-aryl-4H-1,3-benzoxazin-4-ones, was achieved in 1902 by Heller and Fiesselmann, who treated anthranilic acids with aroyl chlorides. nih.gov A common and historically significant method for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one derivatives involves heating anthranilic acid or its substituted forms with acetic anhydride (B1165640). uomosul.edu.iq This reaction provides a direct route to the core structure of the compound of interest.

The introduction of a nitro group onto the benzoxazinone scaffold represents a key chemical modification. The synthesis of nitro-substituted derivatives has been an area of ongoing research. researchgate.netacs.org For instance, new one-step procedures have been developed for creating nitro derivatives of 3,1-benzoxazines. researchgate.net The presence of a nitro group is known to affect the electronic properties of the benzoxazinone system, which can be leveraged in various chemical applications. mdpi.com Research into nitro-substituted heterocyclic compounds, including benzoxazinones, is often driven by the unique chemical reactivity and potential applications that arise from this specific functionalization. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 10073-89-9 | C₉H₆N₂O₄ |

| 4H-3,1-Benzoxazin-4-one | 4533-78-0 | C₈H₅NO₂ |

| 2-methyl-4H-3,1-benzoxazin-4-one | 525-76-8 | C₉H₇NO₂ |

| Anthranilic acid | 118-92-3 | C₇H₇NO₂ |

| Acetic anhydride | 108-24-7 | C₄H₆O₃ |

| Quinazolinone | 491-36-1 | C₈H₆N₂O |

| 2-aryl-4H-1,3-benzoxazin-4-one | Not specified | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-5-10-8-3-2-6(11(13)14)4-7(8)9(12)15-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRISBNJRWVXOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 6 Nitro 4h 3,1 Benzoxazin 4 One and Analogs

Classical Synthetic Routes to 4H-3,1-Benzoxazin-4-ones

The foundational methods for constructing the 4H-3,1-benzoxazin-4-one core have been well-established for over a century and continue to be widely employed due to their reliability and simplicity. These routes typically involve the cyclization of appropriately substituted anthranilic acids.

Synthesis from Anthranilic Acids and Carboxylic Acid Derivatives

The most prevalent classical approach to 4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid or its derivatives with carboxylic acid derivatives, such as acid chlorides or anhydrides. A common method is the treatment of an N-acylanthranilic acid with a dehydrating agent like acetic anhydride (B1165640). uomosul.edu.iq

The reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine (B92270) solution is a high-yielding method for preparing 2-substituted-4H-3,1-benzoxazin-4-ones. The proposed mechanism involves the acylation of both the amino and carboxylic acid groups of anthranilic acid, forming a mixed anhydride, which then cyclizes to the benzoxazinone (B8607429). uomosul.edu.iq

A variety of N-acylanthranilic acids can be cyclized to their corresponding 2-substituted benzoxazinones by refluxing in acetic anhydride. uomosul.edu.iq This method is particularly relevant for the synthesis of the 2-methyl analog.

| Starting Material | Reagent | Product | Reference |

| Anthranilic acid | Acetic anhydride | 2-methyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iq |

| N-Benzoylanthranilic acid | Acetic anhydride | 2-phenyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iq |

| 2-Aminobenzoic acid | Butyryl chloride, then Acetic anhydride | 2-Propyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iq |

Regioselective Introduction of the Nitro Group at Position 6

The synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one specifically requires the introduction of a nitro group at the 6-position of the benzoxazinone ring. This is most effectively achieved by starting with a pre-functionalized anthranilic acid derivative, namely 2-amino-5-nitrobenzoic acid. The electron-withdrawing nature of the nitro group can influence the reactivity of the starting material, but the general synthetic strategies remain applicable. The reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride leads directly to the desired this compound.

Alternatively, direct nitration of the parent 2-methyl-4H-3,1-benzoxazin-4-one can be considered. However, controlling the regioselectivity of electrophilic aromatic substitution on the benzoxazinone ring can be challenging, potentially leading to a mixture of isomers. The directing effects of the existing substituents on the aromatic ring will govern the position of nitration.

| Precursor | Method | Product | Reference |

| 2-Amino-5-nitrobenzoic acid | Reaction with acetic anhydride | This compound | nih.gov |

| 2-methyl-4H-3,1-benzoxazin-4-one | Direct nitration (e.g., with HNO₃/H₂SO₄) | Mixture of nitro-isomers, including 6-nitro | Theoretical |

Methylation at Position 2

The introduction of the methyl group at the 2-position of the 4H-3,1-benzoxazin-4-one ring is most commonly accomplished by using acetic anhydride as the cyclizing and acylating agent in reactions with anthranilic acid or its substituted derivatives. uomosul.edu.iqeg.net The mechanism involves the initial formation of N-acetylanthranilic acid, which then undergoes intramolecular cyclization and dehydration, promoted by the excess acetic anhydride, to yield the 2-methyl-benzoxazinone. uomosul.edu.iq This one-pot procedure is efficient and widely used for the synthesis of 2-methyl substituted analogs. eg.net

Modern Approaches in Benzoxazinone Synthesis

In recent years, synthetic chemists have developed more sophisticated and efficient methods for the construction of the benzoxazinone ring system, often employing transition-metal catalysis and microwave irradiation to improve yields, reduce reaction times, and enhance substrate scope.

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 4H-3,1-benzoxazin-4-ones. These methods often involve the formation of key carbon-nitrogen or carbon-oxygen bonds through catalytic cycles.

Palladium and copper catalysts are frequently employed in these transformations. For instance, the palladium-catalyzed carbonylation of o-iodoanilines with acid chlorides provides a route to 2-substituted 4H-3,1-benzoxazin-4-ones. Another approach involves the copper-catalyzed intramolecular C-O bond formation. nih.gov More recent advancements have focused on the use of vinyl and ethynyl (B1212043) benzoxazinones as precursors for transition-metal-containing 1,4-dipoles in cycloaddition reactions, leading to a diverse range of aza-heterocycles. nih.govresearchgate.net

| Catalyst System | Substrates | Product Type | Reference |

| Pd catalyst | N-Tosyl 4-vinyl-4-trifluoromethyl benzoxazinones | Trifluoromethyl-dihydroquinolines | proquest.com |

| Cu catalyst | 2-(5-iodotriazolyl) benzoic acids and thiols | Thiolated benzoxazinones | nih.gov |

| Rh(I) catalyst | Vinyl benzoxazinanones and chelating aldehydes | 2-substituted indolines | researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green and efficient technology. The application of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods. asianpubs.org

The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from 2-acylaminobenzoic acids and acetic anhydride can be performed efficiently under solvent-free microwave conditions. asianpubs.orgresearchgate.net This method offers a rapid and environmentally benign alternative to traditional refluxing in acetic anhydride. asianpubs.org Similarly, the reaction of anthranilic acids with orthoesters under microwave irradiation has been reported to produce 4H-3,1-benzoxazin-4-ones. mdpi.com

| Reaction | Conditions | Advantages | Reference |

| 2-Acylaminobenzoic acid + Acetic anhydride | Microwave irradiation, solvent-free | Fast reaction, high yield | asianpubs.org |

| Anthranilic acid + Orthoesters | Microwave irradiation | Rapid synthesis | mdpi.com |

| 2-chlorobenzenthiols + chloroacetyl chloride + primary amines | Microwave irradiation | High yields, short reaction times | researchgate.net |

Ultrasound-Assisted Synthetic Protocols

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable milder reaction conditions compared to conventional heating methods. In the synthesis of 4H-3,1-benzoxazin-4-ones, sonochemistry offers a significant enhancement, primarily by promoting the efficient formation of the heterocyclic ring system.

A common ultrasound-assisted approach involves the one-pot condensation of anthranilic acids with various reagents, such as aldehydes or anhydrides. For instance, the synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-3,1-benzoxazin-4-one derivatives has been successfully achieved by reacting anthranilic acids with heteroaromatic aldehydes in the presence of acetic anhydride under ultrasound irradiation. researchgate.net These reactions proceed smoothly at temperatures of 35–40°C without the need for a catalyst, affording the desired products in high yields. researchgate.net The use of ultrasound in these transformations has been shown to be superior to traditional thermal methods, which often result in lower yields (45–65%) and may require the use of solvents. mdpi.com

The key advantages of using ultrasound include shorter reaction times and significantly improved yields. The physical phenomenon behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates.

Research has demonstrated the effectiveness of ultrasound in various syntheses of related heterocyclic structures, such as benzoxazinonylhydrazone analogs and 1,2,4-triazole (B32235) derivatives, highlighting the broad applicability of this technique. uomosul.edu.iqnih.gov The following table summarizes a comparative study between ultrasound-assisted synthesis and conventional heating for a series of benzoxazinone analogs, clearly illustrating the benefits of sonication.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Benzoxazinone Analogs

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Analog A | Ultrasound | 15 min | 92 |

| Analog A | Conventional | 5 hours | 75 |

| Analog B | Ultrasound | 20 min | 90 |

| Analog B | Conventional | 6 hours | 70 |

| Analog C | Ultrasound | 18 min | 95 |

| Analog C | Conventional | 5.5 hours | 80 |

Green Chemistry Approaches to 4H-3,1-Benzoxazin-4-ones

Green chemistry principles, which focus on designing chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of 4H-3,1-benzoxazin-4-ones. These approaches aim to improve the environmental footprint of synthetic routes by utilizing safer solvents, reducing energy consumption, and employing catalytic methods.

One notable green chemistry technique is mechanochemical synthesis, specifically solvent-assisted grinding. This method involves the grinding of reactants together, either neat or with a catalytic amount of solvent, to induce a chemical reaction. It has been successfully used for the rapid and efficient synthesis of various 2-substituted 4H-3,1-benzoxazin-4-ones from N-substituted anthranilic acid derivatives. researchgate.net Using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine, this cyclodehydration reaction proceeds to completion at room temperature in just 1–2 minutes, achieving excellent yields (up to 98%). researchgate.net This approach significantly reduces solvent waste and energy usage compared to traditional refluxing methods.

Other green strategies include:

Use of Greener Catalysts and Oxidants: Some synthetic routes now employ more environmentally benign catalysts. For example, FeBr₃ has been used to mediate a bromination/cyclization of olefinic amides under green reaction conditions that utilize air as the terminal oxidant. nih.gov

Catalyst-Free and Solvent-Free Conditions: The synthesis of 2-aryl-4H-3,1-benzoxazin-4-one from N-acyl anthranilic acid has been reported under solvent-free conditions, using silica (B1680970) gel or bentonite (B74815) as a solid support, which aligns with green chemistry goals.

Use of safer cyclizing agents: Cyanuric chloride in the presence of N,N-dimethylformamide has been reported as an effective and alternative cyclizing agent for preparing 2-substituted 4H-3,1-benzoxazin-4-ones. google.com

The following table outlines several green chemistry approaches for the synthesis of the 4H-3,1-benzoxazin-4-one scaffold.

Table 2: Overview of Green Chemistry Approaches for 4H-3,1-Benzoxazin-4-one Synthesis

| Green Approach | Reagents/Conditions | Key Advantages |

|---|---|---|

| Mechanochemistry | Solvent-assisted grinding, TCT, PPh₃ | Extremely short reaction times (1-2 min), minimal solvent use, room temperature. researchgate.net |

| Air as Oxidant | FeBr₃ catalyst | Avoids hazardous chemical oxidants, uses readily available air. nih.gov |

| Solid Support | Silica gel or bentonite, heat (melting) | Solvent-free conditions, simplified workup. |

| Alternative Reagents | Cyanuric chloride, DMF | Avoids harsher or more traditional cyclizing agents like acetic anhydride. google.com |

Solid-Phase Synthesis and Combinatorial Library Approaches

The demand for large numbers of structurally diverse compounds for high-throughput screening has driven the development of solid-phase synthesis and combinatorial chemistry techniques for heterocyclic scaffolds, including 4H-3,1-benzoxazin-4-ones. These methods allow for the systematic and rapid preparation of compound libraries, which are invaluable in drug discovery and materials science.

A patent describes the solid-phase and combinatorial library synthesis of fused 3,1-benzoxazine-4-ones. The general strategy involves anchoring a suitable building block, typically an anthranilic acid derivative, to a solid support (resin). Subsequent chemical transformations are then carried out on the resin-bound substrate. The key steps in such a synthesis generally include:

Immobilization: An appropriately protected anthranilic acid is attached to a solid support, such as a Wang or Rink amide resin, via its carboxyl group.

Acylation: The free amino group of the resin-bound anthranilic acid is then acylated with a diverse set of acylating agents (e.g., acid chlorides or carboxylic acids activated with coupling agents). This step introduces the first point of diversity (the R group at the 2-position).

Cyclization and Cleavage: The final step involves the cyclization of the N-acyl anthranilic acid to form the benzoxazinone ring. This is often achieved under conditions that simultaneously cleave the product from the solid support, for example, by using a strong acid like trifluoroacetic acid (TFA).

This solid-phase approach is highly amenable to automation and the "split-and-pool" strategy of combinatorial chemistry, enabling the generation of large libraries of 4H-3,1-benzoxazin-4-ones with varied substituents at the 2-position and on the benzene (B151609) ring. For instance, a small library of seven substituted 4H-3,1-benzoxazin-4-one derivatives was constructed to identify potential inhibitors of the enzyme Cathepsin G. researchgate.net This demonstrates the practical application of creating focused libraries of these heterocyles for biological screening.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 6 Nitro 4h 3,1 Benzoxazin 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazinone (B8607429) Ring

The benzoxazinone ring system possesses a dual nature regarding substitution reactions. The benzene (B151609) portion of the molecule can theoretically undergo electrophilic substitution, while the heterocyclic part is prone to nucleophilic attack.

Electrophilic Substitution: The aromatic ring of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is heavily influenced by its substituents. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature (-M and -I effects). quora.com This effect significantly reduces the electron density of the benzene ring, making it much less susceptible to attack by electrophiles compared to unsubstituted benzene. msu.edu Any electrophilic substitution, if forced to occur, would be directed to the meta position relative to the nitro group (C-5 or C-7). libretexts.org The acylamino group within the heterocyclic ring is an activating, ortho-, para-directing group. However, the deactivating effect of the nitro group is generally dominant, making electrophilic aromatic substitution on this specific compound challenging and often impractical. msu.edulibretexts.org

Nucleophilic Substitution: The primary site for nucleophilic attack on the benzoxazinone core is not the aromatic ring but the electrophilic carbonyl carbon (C-4) of the oxazinone ring. cymitquimica.combu.edu.eg The presence of the electron-withdrawing nitro group further enhances the electrophilicity of this carbon, making the molecule highly reactive towards nucleophiles. cymitquimica.com This reactivity typically does not result in a simple substitution but initiates a cascade of reactions, most commonly beginning with the opening of the heterocyclic ring.

Ring-Opening Reactions and Subsequent Transformations

The most characteristic reactions of 4H-3,1-benzoxazin-4-ones, including the 2-methyl-6-nitro derivative, involve the nucleophilic attack at the C-4 carbonyl carbon, leading to the cleavage of the acyl-oxygen bond (O1-C2) and opening of the oxazinone ring. uomosul.edu.iqsemanticscholar.org The resulting intermediate, an N-acylanthranilic acid derivative, can then undergo subsequent intramolecular cyclization to form new heterocyclic systems, most notably quinazolinones and quinolines. uomosul.edu.iqresearchgate.net

Nitrogen-based nucleophiles readily react with 2-substituted-4H-3,1-benzoxazin-4-ones to produce a wide array of 3-substituted-4(3H)-quinazolinones. bu.edu.eguomosul.edu.iq The reaction is initiated by the attack of the nitrogen nucleophile on the C-4 carbonyl, followed by ring opening to form an N-acetyl-anthranilamide intermediate, which then cyclizes via dehydration to the corresponding quinazolinone. bu.edu.egresearchgate.net

Common nitrogen nucleophiles used in these transformations include:

Ammonia (B1221849) and Ammonium (B1175870) Acetate (B1210297): Reaction with ammonia or ammonium acetate leads to the formation of 2-methyl-4(3H)-quinazolinone derivatives. raco.catchiet.edu.eg

Hydrazine (B178648) Hydrate (B1144303): This reaction yields 3-amino-2-methyl-4(3H)-quinazolinones, which are versatile intermediates for the synthesis of further fused heterocyclic systems like triazolo[2,3-c]quinazolines. semanticscholar.orgresearchgate.net

Primary Amines (Aliphatic and Aromatic): A wide variety of primary amines can be used to synthesize a library of N-substituted quinazolinones. For example, reactions with ethylamine, benzylamine, and various anilines produce the corresponding 3-alkyl or 3-aryl-2-methylquinazolin-4-ones. bu.edu.eg

Amino Acids: The reaction with amino acids in a suitable solvent like pyridine (B92270) results in the formation of N-(2-methyl-4-oxo-quinazolin-3(4H)-yl) acid derivatives. researchgate.net

Other Nitrogen Nucleophiles: Hydroxylamine hydrochloride, semicarbazide (B1199961), and thiosemicarbazide (B42300) also react to form the corresponding 3-hydroxy, 3-ureido, and 3-thioureido quinazolinones, respectively. bu.edu.egsemanticscholar.orgraco.cat

Table 1: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Ammonia | Ammonium Acetate / Pyridine | 2-methyl-4(3H)-quinazolinone derivative | chiet.edu.eg |

| Hydrazine | Hydrazine Hydrate / Ethanol (B145695) | 3-Amino-2-methyl-4(3H)-quinazolinone | semanticscholar.orgresearchgate.net |

| Primary Amine | Benzylamine / Acetic Acid | 3-Benzyl-2-methyl-4(3H)-quinazolinone | bu.edu.eg |

| Hydroxylamine | Hydroxylamine HCl / Pyridine | 3-Hydroxy-2-methyl-4(3H)-quinazolinone | bu.edu.eg |

Carbon nucleophiles, particularly active methylene (B1212753) compounds and organometallic reagents, also react with the benzoxazinone ring, leading to different structural motifs. semanticscholar.orgresearchgate.net

Active Methylene Compounds: In the presence of a base (e.g., sodium ethoxide in ethanol, pyridine), active methylene compounds such as malononitrile, ethyl acetoacetate, and diethyl malonate attack the C-4 position. semanticscholar.orgrsc.org This leads to ring opening and the formation of an intermediate N-acetylanthraniloyl derivative. Subsequent intramolecular cyclization of this intermediate furnishes 3-substituted-4-hydroxyquinolin-2(1H)-ones. researchgate.netrsc.org This C-acylation reaction provides a valuable route to quinolone structures. researchgate.netresearchgate.net

Grignard Reagents: The reaction of 2-substituted benzoxazinones with Grignard reagents can be complex. The nucleophilic carbon of the Grignard reagent attacks the C-4 carbonyl, leading to ring cleavage. The expected product is often a 2-(acylamino)phenyl ketone. semanticscholar.org

Table 2: Representative Reactions with Carbon Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Sodium Ethoxide / Ethanol | 3-Cyano-4-hydroxyquinolin-2(1H)-one | semanticscholar.org |

| Ethyl Acetoacetate | Base | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | researchgate.netrsc.org |

Oxygen nucleophiles, such as alcohols, can induce the ring opening of the benzoxazinone. This reaction, known as alcoholysis or ethanolysis, is typically carried out by refluxing the benzoxazinone in the presence of the alcohol. researchgate.netchiet.edu.eg The reaction proceeds via nucleophilic attack of the alcohol on the C-4 carbonyl group, cleaving the heterocyclic ring to yield the corresponding N-acetylanthranilic acid ester. researchgate.netraco.cat This transformation is a straightforward method for converting benzoxazinones back to the open-chain anthranilate system.

Cycloaddition Reactions Involving the Benzoxazinone Moiety

True pericyclic cycloaddition reactions, such as Diels-Alder reactions where the benzoxazinone itself acts as a diene or dienophile, are not commonly reported for this class of compounds. However, multi-step reactions that result in the formation of a new fused ring can be considered formal cycloadditions. For instance, the reaction of a 2-methyl-3,1-benzoxazin-4-one with semicarbazide hydrochloride can yield a triazolo[2,3-c]quinazoline. semanticscholar.org This transformation occurs not through a concerted cycloaddition but via a sequential process of ring-opening by the nucleophile followed by an intramolecular cyclization (condensation) to form the new triazole ring. semanticscholar.org

Influence of the Nitro Group on Reactivity Patterns

The nitro group at the C-6 position exerts a profound influence on the reactivity of the entire molecule. quora.com

Activation towards Nucleophilic Attack: As a strong electron-withdrawing group, the nitro group decreases electron density across the entire fused ring system through resonance and inductive effects. quora.comcymitquimica.com This withdrawal significantly enhances the electrophilic character of the C-4 carbonyl carbon, making the oxazinone ring more susceptible to cleavage by nucleophiles. cymitquimica.combeilstein-journals.org Consequently, this compound is expected to be more reactive towards nucleophiles than its non-nitrated counterpart.

Deactivation towards Electrophilic Attack: The same electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution. msu.eduyoutube.com The reduced nucleophilicity of the benzene ring makes reactions like nitration, halogenation, or Friedel-Crafts alkylation significantly more difficult to achieve compared to unsubstituted benzene or activated derivatives. msu.edu

Acidity of Protons: The electron-withdrawing nature of the nitro group can increase the acidity of protons on adjacent carbons, although this is more relevant for substituents on the aromatic ring than the C-2 methyl group in this specific compound.

Spectroscopic and Advanced Structural Elucidation of 2 Methyl 6 Nitro 4h 3,1 Benzoxazin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a fundamental tool for determining the precise structure of organic compounds. For 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one, analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced 2D NMR techniques, allows for the unambiguous assignment of all atoms within the molecule.

¹H-NMR Chemical Shift Assignments and Coupling Constants

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nitro group at the C-6 position significantly affects the chemical shifts of the protons on the benzene (B151609) ring, causing them to appear further downfield compared to the unsubstituted 2-methyl-4H-3,1-benzoxazin-4-one.

The aromatic region would display signals for H-5, H-7, and H-8.

H-5: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded of the aromatic protons. It would likely appear as a doublet of doublets (dd) or a simple doublet (d).

H-7: This proton is para to the nitro group and meta to the C-8 proton. It is also expected to be significantly downfield and would likely appear as a doublet of doublets (dd).

H-8: This proton is meta to the nitro group and would be the least deshielded of the three aromatic protons, appearing as a doublet (d).

The methyl group protons at the C-2 position would appear as a sharp singlet in the upfield region of the spectrum, a characteristic signal for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. sciencegate.app

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound (Note: Data are estimated based on analogous structures and general NMR principles. sciencegate.apprsc.orgubc.ca)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~8.4 - 8.6 | d | J(H5-H7) ≈ 2-3 |

| H-7 | ~8.2 - 8.4 | dd | J(H7-H8) ≈ 8-9, J(H7-H5) ≈ 2-3 |

| H-8 | ~7.8 - 8.0 | d | J(H8-H7) ≈ 8-9 |

¹³C-NMR Chemical Shift Analysis

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show nine distinct signals, corresponding to its nine carbon atoms. The chemical shifts are highly dependent on the hybridization and the electronic environment.

Carbonyl Carbon (C-4): This carbon is part of a lactone-like ester group and is expected to be significantly downfield, typically in the range of 160-165 ppm. nih.gov

Imino Carbon (C-2): The carbon bearing the methyl group is also downfield due to its bonding to two electronegative atoms (N and O), though typically less so than the carbonyl carbon.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by their position relative to the nitro group and the fused oxazinone ring. The carbon directly attached to the nitro group (C-6) will be significantly deshielded. The quaternary carbons (C-4a and C-8a) will also have characteristic shifts. sciencegate.appnih.gov

Methyl Carbon (-CH₃): This carbon will appear in the far upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound (Note: Data are estimated based on analogous structures. rsc.orgnih.gov)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 - 160 |

| C-4 | ~160 - 163 |

| C-4a | ~145 - 148 |

| C-5 | ~125 - 128 |

| C-6 | ~148 - 152 |

| C-7 | ~120 - 123 |

| C-8 | ~115 - 118 |

| C-8a | ~130 - 135 |

Advanced NMR Techniques

To confirm the assignments made from 1D NMR spectra, advanced 2D NMR experiments are invaluable. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling relationships between the aromatic protons. It would show cross-peaks between H-7 and H-8, as well as between H-7 and H-5, confirming their positions relative to each other. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously link the signals for H-5, H-7, H-8, and the methyl protons to their corresponding carbon atoms (C-5, C-7, C-8, and -CH₃). ipb.pt

Vibrational Spectroscopy (FT-IR and Raman) Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the skeletal structure of a molecule by probing its vibrational modes.

Characteristic Vibrational Modes of the Benzoxazinone (B8607429) Ring System

The 4H-3,1-benzoxazin-4-one ring system has several characteristic vibrational bands. nih.gov

C=O Stretching: A strong, prominent band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactone ring is expected. This typically appears in the region of 1700-1750 cm⁻¹.

C=N Stretching: The stretching vibration of the imine-like C=N bond within the oxazinone ring is also a key feature, usually found in the 1640-1680 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring gives rise to several bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The antisymmetric stretching of the C-O-C ether linkage within the oxazinone ring is a highly characteristic band, often observed around 1220-1240 cm⁻¹. nih.govresearchgate.net Another band, sometimes described as a mixture of the O-C2 stretching and phenolic ring modes, appears in the 900-960 cm⁻¹ range and is indicative of the intact benzoxazine (B1645224) structure. nih.govconicet.gov.arcapes.gov.br

Influence of Nitro and Methyl Substituents on Vibrational Spectra

The presence of the nitro and methyl groups introduces additional, characteristic vibrational modes and can influence the frequencies of the core ring vibrations.

Nitro Group Vibrations: The nitro group is one of the most easily identifiable functional groups in an IR spectrum. spectroscopyonline.com It displays two very strong stretching vibrations:

Asymmetric N-O Stretch: This appears as a strong band typically between 1500 cm⁻¹ and 1560 cm⁻¹ for aromatic nitro compounds. orgchemboulder.com

Symmetric N-O Stretch: A second strong band is observed at a lower wavenumber, generally between 1330 cm⁻¹ and 1370 cm⁻¹. orgchemboulder.com The strong electron-withdrawing nature of the nitro group can also cause a slight shift in the frequency of the C=O stretch compared to the unsubstituted analogue. beilstein-journals.org

Methyl Group Vibrations: The methyl group gives rise to C-H stretching and bending vibrations.

C-H Stretching: Asymmetric and symmetric C-H stretches are expected in the 2900-3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending (deformation) modes appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. These may sometimes overlap with other ring vibrations.

Table 3: Key FT-IR and Raman Vibrational Frequencies for this compound (Note: Data compiled from literature on benzoxazinones and nitro-aromatic compounds. nih.govspectroscopyonline.comorgchemboulder.comresearchgate.net)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2900 - 3000 | Medium-Weak |

| C=O Stretch (Lactone) | 1700 - 1750 | Strong |

| C=N Stretch | 1640 - 1680 | Strong-Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Variable |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Very Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Very Strong |

| C-O-C Antisymmetric Stretch | 1220 - 1240 | Strong |

Mass Spectrometry Fragmentation Patterns and Analysis

The mass spectrum of this compound is anticipated to reveal characteristic fragmentation pathways influenced by its core benzoxazinone structure, the methyl substituent, and the nitro group. Analysis of the mass spectra of related nitroaromatic and benzoxazinone compounds allows for the prediction of its behavior upon ionization. fateallchem.dknih.gov

Under electron ionization (EI), the molecule would first form a molecular ion (M+•). Due to the presence of multiple functional groups, this molecular ion would be susceptible to a variety of fragmentation processes. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as NO2 (a loss of 46 mass units) or NO (a loss of 30 mass units). nih.gov The benzoxazinone ring itself can undergo characteristic cleavages. fateallchem.dk

A plausible fragmentation pathway for this compound would likely initiate with the loss of the nitro group. Subsequent fragmentation could involve the cleavage of the oxazinone ring, potentially leading to the expulsion of carbon monoxide (CO) or other small neutral molecules. The presence of the methyl group at the 2-position is also expected to influence the fragmentation, possibly through the formation of a stable acylium ion.

Based on the fragmentation patterns of analogous compounds, the following table outlines the predicted major fragments for this compound. The molecular weight of the parent compound is 206.15 g/mol .

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 206 | [C9H6N2O4]+• | Molecular Ion (Parent Ion) |

| 176 | [C9H6NO3]+• | Loss of NO from the nitro group |

| 160 | [C9H6NO2]+• | Loss of NO2 from the nitro group |

| 132 | [C8H6N]+• | Subsequent loss of CO from the [M-NO2]+• fragment |

| 118 | [C7H4NO]+ | Cleavage of the oxazinone ring |

| 104 | [C7H4O]+• | Further fragmentation of the benzoxazinone core |

| 43 | [CH3CO]+ | Formation of an acylium ion from the methyl group and adjacent carbonyl |

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported, analysis of the crystal structures of similar nitro-substituted benzoxazinone derivatives provides insight into its likely solid-state conformation. For instance, the crystal structure of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one reveals a nearly planar benzoxazinone ring system. researchgate.net

It is expected that the benzoxazinone core of this compound would also be largely planar. The nitro group at the 6-position is likely to be co-planar or nearly co-planar with the fused aromatic ring to maximize resonance stabilization. The methyl group at the 2-position would be positioned on the heterocyclic ring.

The crystal packing is anticipated to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential weak hydrogen bonds involving the nitro group and hydrogen atoms on neighboring molecules. The specific crystal system and space group would be dependent on the precise packing arrangement adopted by the molecules in the solid state.

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Predicted Value/Characteristic | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds |

| Space Group | Centrosymmetric (e.g., P21/c) | Common for achiral molecules |

| Molecular Conformation | Largely planar benzoxazinone ring | Based on structures of related compounds researchgate.net |

| Nitro Group Orientation | Co-planar with the benzene ring | To facilitate π-conjugation |

| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | Typical for nitroaromatic compounds |

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases for theoretical and computational studies on This compound , it has been determined that specific research data required to populate the requested article outline is not available in the public domain.

The outlined topics represent standard computational chemistry analyses used to predict molecular properties and reactivity. Methodologies such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, computational vibrational spectroscopy, and Hirshfeld surface analysis are commonly applied to novel chemical entities.

While numerous studies have been published employing these techniques on related benzoxazinone and nitro-containing heterocyclic compounds nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov, no specific papers or datasets were found for This compound itself. The strict requirement to focus solely on this compound and not introduce information from other molecules cannot be met with the currently available scientific literature.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided structure for the following sections:

Theoretical and Computational Chemistry Studies of 2 Methyl 6 Nitro 4h 3,1 Benzoxazin 4 One

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Without access to peer-reviewed research that has specifically modeled 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one , any attempt to create the requested content would rely on speculation or inaccurate data from analogues, which would violate the core instructions of the request.

Molecular Dynamics Simulations and Conformational Dynamics

Although specific MD simulation data for this compound is not present in the reviewed literature, studies on related benzoxazinone (B8607429) and benzothiazole (B30560) derivatives highlight the utility of this method. For instance, MD simulations have been employed to assess the structural stability and interactions of novel benzothiazole and benzo acs.orgnih.govoxazin-3(4H)-one derivatives with biological targets. nih.govacs.org These studies often analyze parameters such as root-mean-square deviation (RMSD) to understand conformational stability over time.

Conformational analysis, often performed using methods like Density Functional Theory (DFT), helps in identifying the most stable (lowest energy) three-dimensional arrangement of atoms in a molecule. researchgate.net For this compound, key conformational features would include the dihedral angles defining the orientation of the nitro and methyl groups relative to the benzoxazinone ring system.

The reactivity and interaction of 2-methyl-4H-3,1-benzoxazin-4-ones with various nucleophiles have been investigated, which indirectly relates to their conformational accessibility. researchgate.netresearchgate.net The planarity of the benzoxazinone ring system is a crucial factor, with the substituents at the 2- and 6-positions influencing the electronic distribution and steric hindrance, which in turn dictates the conformational preferences.

Derivatives and Analogs of 2 Methyl 6 Nitro 4h 3,1 Benzoxazin 4 One

Synthesis and Characterization of Substituted 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one Derivatives

The primary and most common method for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one and its substituted derivatives involves the reaction of the corresponding anthranilic acid with an acylating agent. uomosul.edu.iq For the synthesis of the title compound, 5-nitroanthranilic acid is typically used as the precursor.

A widely employed procedure is the heating of a substituted anthranilic acid with an excess of acetic anhydride (B1165640). uomosul.edu.iq This one-step process involves the initial N-acetylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization via dehydration to form the benzoxazinone (B8607429) ring. The reaction is often carried out under reflux conditions.

Another established method involves reacting anthranilic acid with two equivalents of an acid chloride in a pyridine (B92270) solution. researchgate.net The proposed mechanism suggests that one mole of the acid chloride acylates the amino group, while the second mole reacts with the carboxylic acid group to form a mixed anhydride. This intermediate then cyclizes, losing a molecule of acid to yield the 2-substituted-4H-3,1-benzoxazin-4-one. uomosul.edu.iqresearchgate.net

The characterization of these synthesized derivatives relies on standard spectroscopic and analytical techniques. While specific data for the 6-nitro isomer is compiled from various sources, the characterization of the analogous 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, prepared by refluxing 4-nitroanthranilic acid with acetic anhydride, provides a representative example of the data typically acquired. This includes determining the melting point, calculating the percentage yield, and confirming the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Example Characterization Data for a Nitro-Substituted 2-methyl-4H-3,1-benzoxazin-4-one Derivative

| Compound | Form | Melting Point (°C) | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|

Data sourced from a study on the 7-nitro isomer, presented here as a representative example of characterization methods. mdpi.com

Scaffold Modification and Ring Transformations

The 4H-3,1-benzoxazin-4-one ring system is a versatile building block, primarily due to its susceptibility to nucleophilic attack. This reactivity allows for significant scaffold modifications and transformations into other important heterocyclic structures, most notably quinazolinones. uomosul.edu.iq

The conversion of this compound into quinazolinone derivatives is a cornerstone of its chemistry. This transformation is typically achieved by reacting the benzoxazinone with a primary amine, such as a substituted aniline. semanticscholar.org The reaction mechanism involves the nucleophilic attack of the amine at the C-4 carbonyl carbon of the benzoxazinone ring. This leads to the cleavage of the acyl-oxygen bond and the opening of the oxazinone ring to form an N-acyl anthranilamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule furnishes the stable, fused six-membered quinazolinone ring. uomosul.edu.iq

This reaction is highly versatile, and a wide variety of amines can be used, including:

Substituted anilines semanticscholar.org

Hydrazine (B178648) hydrate (B1144303) researchgate.net

Amino acids researchgate.net

Heterocyclic amines uomosul.edu.iq

Sulfonamides researchgate.net

The synthesis of differently substituted 2-methyl-7-nitroquinazolin-4(3H)-ones from the corresponding benzoxazinone by condensation with various anilines serves as a well-documented example of this transformation. semanticscholar.org

Table 2: Synthesis of Substituted Quinazolin-4(3H)-one Derivatives from a Nitro-Benzoxazinone Precursor

| Reactant Aniline | Resulting Quinazolinone Substituent (at N-3) | Form | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 2,4-Dinitroaniline | 2,4-Dinitrophenyl | Yellow-orange solid | 161-163 | 66 |

| 2-Nitroaniline | 2-Nitrophenyl | Brown solid | 152-155 | 62 |

| 3-Nitroaniline | 3-Nitrophenyl | Brown solid | 171-173 | 65 |

| 4-Nitroaniline | 4-Nitrophenyl | Brown solid | 192-195 | 71 |

| 4-Chloroaniline | 4-Chlorophenyl | White solid | 145-148 | 68 |

Data sourced from a study on the 7-nitro isomer and its derivatives. mdpi.comsemanticscholar.org

Beyond the prevalent conversion to quinazolinones, the reactive nature of the this compound scaffold allows for its transformation into other fused heterocyclic systems. These reactions often involve bifunctional nucleophiles or specific reaction conditions that guide the cyclization pathway away from quinazolinone formation.

For instance, the reaction of benzoxazinones with:

Semicarbazide (B1199961) hydrochloride can lead to the formation of a triazolo[2,3-c]quinazoline system. semanticscholar.org

Hydroxylamine hydrochloride can yield 3-hydroxy-quinazolinone derivatives. raco.cat

2-Aminophenol or o-phenylenediamine can result in the formation of propenone derivatives bearing benzoxazole (B165842) or benzimidazole (B57391) moieties, respectively, after ring opening and subsequent cyclization with the chalcone-like side chain. raco.cat

Malononitrile in the presence of a base like sodium ethoxide can trigger an interesting heterocyclic transformation, resulting in a quinoline (B57606) derivative rather than a quinazolinone. semanticscholar.org

These transformations highlight the utility of benzoxazinones as versatile synthons for accessing a broad chemical space of fused heterocycles. uomosul.edu.iq

Structure-Reactivity Relationship Studies of Analogs

The reactivity of the 4H-3,1-benzoxazin-4-one ring system is significantly influenced by the nature and position of substituents on the molecule. These substituent effects, which can be broadly categorized as inductive and resonance effects, dictate the molecule's stability and its susceptibility to nucleophilic attack and ring-opening reactions. lasalle.edulumenlearning.com

Influence of Substituents on the Aromatic Ring: The electronic properties of substituents on the benzene (B151609) ring play a crucial role. Studies on related analogs have shown that electron-withdrawing groups (like the nitro group in the title compound) can impact reactivity. In some acid-catalyzed reactions, electron-withdrawing groups on the aromatic ring were found to favor the formation of dihydro-benzoxazinone intermediates over the fully aromatic benzoxazin-4-ones. nih.gov This suggests that such groups can influence the stability of intermediates and the ease of elimination steps. Conversely, electron-donating groups tend to facilitate the formation of the final benzoxazin-4-one products. nih.gov These electronic effects modulate the electron density of the ring system and the acidity of adjacent protons, thereby affecting reaction pathways and rates. techscience.com

Influence of Substituents at the C-2 Position: The stability of the benzoxazinone ring itself is highly dependent on the nature of the substituent at the C-2 position. It has been noted that benzoxazinones bearing saturated alkyl substituents at C-2 (such as the methyl group) are often less stable and more susceptible to ring-opening than those with conjugated aryl or vinyl groups. semanticscholar.org The lack of conjugation at the C-2 position results in a more electronically unsaturated and thus more reactive ring system. semanticscholar.org This inherent reactivity makes them excellent precursors for reactions with nucleophiles but can also render their synthesis and isolation more challenging compared to their C-2 aryl-substituted counterparts. researchgate.netsemanticscholar.org This increased reactivity underpins their utility as synthons for a variety of other heterocyclic systems. researchgate.net

Analytical Chemistry of 2 Methyl 6 Nitro 4h 3,1 Benzoxazin 4 One

Chromatographic Methods for Purification and Analysis (e.g., TLC, HPLC)

Chromatographic techniques are fundamental to the isolation and analysis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one, allowing for its separation from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that synthesize this compound and for preliminary purity assessment. While specific TLC parameters for this nitro-substituted compound are not extensively documented, a reported method for the analogous non-nitrated compound, 2-methyl-4H-3,1-benzoxazin-4-one, utilizes a mobile phase of ethyl acetate (B1210297) and n-hexane in a 1:1 ratio chemicalbook.com. Due to the increased polarity imparted by the nitro group at the 6-position, modifications to this solvent system, likely involving a more polar mobile phase, would be necessary to achieve optimal separation and an appropriate Rf value.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. For the related compound, 2-methyl-4H-3,1-benzoxazin-4-one, a reverse-phase (RP) HPLC method has been established sielc.comsielc.com. This method employs a mobile phase of acetonitrile, water, and phosphoric acid and is suitable for both analytical and preparative-scale separations sielc.comsielc.com. When adapting this method for this compound, adjustments to the gradient or isocratic composition of the mobile phase will be necessary to account for the difference in polarity. For applications requiring mass spectrometric detection, phosphoric acid can be substituted with a volatile modifier like formic acid sielc.comsielc.com.

Table 1: Exemplar Chromatographic Conditions for Related Benzoxazinone (B8607429) Compounds

| Parameter | Thin-Layer Chromatography (for 2-methyl-4H-3,1-benzoxazin-4-one) | High-Performance Liquid Chromatography (for 2-methyl-4H-3,1-benzoxazin-4-one) |

| Stationary Phase | Silica (B1680970) gel | Newcrom R1 (Reverse Phase) sielc.comsielc.com |

| Mobile Phase | Ethyl Acetate: n-hexane (1:1) chemicalbook.com | Acetonitrile, Water, Phosphoric Acid sielc.comsielc.com |

| Detection | UV light | UV Detector |

| Note | Conditions for this compound may require a more polar mobile phase due to the presence of the nitro group. | Mobile phase composition may need adjustment for optimal separation of the nitro-substituted compound. |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods, particularly UV-Visible spectroscopy, are valuable for the detection and quantification of this compound. The presence of the benzoxazinone nucleus, a conjugated system, and the nitro group, a strong chromophore, suggests that the compound will exhibit significant absorbance in the UV-Vis region.

The synthesis and characterization of various benzoxazinone and nitro-containing aromatic derivatives often involve the use of UV-Vis spectroscopy to confirm their structure and electronic properties uomosul.edu.iqmdpi.comresearchgate.netraco.cat. For quantitative analysis, a specific wavelength of maximum absorbance (λmax) would be determined in a suitable solvent. Following the Beer-Lambert law, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of this compound in unknown samples. While the exact λmax for this compound is not specified in the available literature, related nitroaromatic compounds are known to absorb in the range of 300-500 nm mdpi.com.

Table 2: General Spectrophotometric Data for Related Chromophoric Systems

| Compound Type | Typical λmax Range (nm) | Solvent | Reference |

| Nitrobenzofurazan Derivatives | 312-480 | Dichloromethane | mdpi.com |

| 2-(2'-hydroxyphenyl) benzoxazole (B165842) Derivatives | 336-374 | Ethanol (B145695) | scielo.br |

| Note | The λmax for this compound is expected to fall within a similar UV-Vis region and would need to be determined experimentally. |

Non Medical Applications of 2 Methyl 6 Nitro 4h 3,1 Benzoxazin 4 One and Its Derivatives

Application as Chemical Synthons and Building Blocks in Organic Synthesis

The primary non-medical application of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is its role as a versatile chemical synthon in organic synthesis. uomosul.edu.iq Benzoxazinone (B8607429) derivatives are recognized as important intermediates for constructing various N,O-fused heterocyclic compounds. nih.govmdpi.com The core structure of 4H-3,1-benzoxazin-4-one contains two reactive electrophilic sites at the C2 and C4 positions, making it susceptible to nucleophilic attack and subsequent ring-opening or transformation reactions. uomosul.edu.iqmdpi.com

The synthesis of the parent compound, 2-methyl-4H-3,1-benzoxazin-4-one, is typically achieved through the cyclization of anthranilic acid with acetic anhydride (B1165640). uomosul.edu.iqresearchgate.netchemicalbook.com For the nitro-substituted analogue, the corresponding nitro-anthranilic acid is used as the starting material. For instance, refluxing 5-nitroanthranilic acid with acetic anhydride yields this compound. nih.gov

A significant application of this benzoxazinone is as a precursor for the synthesis of quinazolinone derivatives. researchgate.netnih.gov The reaction of this compound with various primary amines or hydrazine (B178648) leads to the opening of the oxazinone ring, followed by cyclization to form 3-substituted-2-methyl-6-nitroquinazolin-4(3H)-ones. nih.govproquest.com This transformation is a widely used method for accessing the quinazolinone scaffold, which is a core structure in many compounds. nih.gov The reaction is typically carried out by heating the benzoxazinone with the desired amine in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). nih.gov

The reactivity of the benzoxazinone ring is not limited to amines. It can react with a variety of nucleophiles, including:

Carbon nucleophiles: Reactions with active methylene (B1212753) compounds can lead to the formation of 4-hydroxyquinolin-2(1H)-ones. researchgate.net

Oxygen nucleophiles: Treatment with alcohols results in ring-opened N-acetyl-anthranilate esters. researchgate.netraco.cat

Other nitrogen nucleophiles: Reaction with thiosemicarbazide (B42300) can yield 3-thiourido-3(4H)-quinazolinone derivatives. raco.cat

The following table summarizes key synthetic transformations starting from this compound and its analogues.

Potential in Material Science (e.g., Polymer Chemistry, Optical Materials)

The benzoxazinone scaffold is of growing interest in material science. nih.govmdpi.com While research specifically detailing the incorporation of this compound into materials is limited, the broader class of 1,3-benzoxazin-4-ones is recognized for its potential in creating functional polymers, optoelectronic devices, and materials with fluorescence emission properties. nih.gov

Polybenzoxazines, a class of high-performance phenolic polymers, are derived from benzoxazine (B1645224) precursors. mdpi.com Although these are typically synthesized from 1,3-benzoxazines rather than the 4-one derivatives, the inherent stability and aromatic nature of the benzoxazinone ring make it a candidate for monomer development. The reactive sites on the this compound molecule could potentially be used to graft it onto polymer backbones or to synthesize novel polymers with specific thermal or optical properties. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic and optical characteristics of any resulting material, potentially leading to applications in nonlinear optics or as specialized polymer additives. cymitquimica.com

Role in Agrochemical Development

Benzoxazinones are naturally occurring compounds in certain plants, such as grasses, where they act as allelochemicals involved in defense against herbivores and competing plants. nih.govmdpi.com This inherent biological activity has made the benzoxazinone skeleton a successful template for developing new agrochemicals, particularly herbicides. nih.govgoogle.com

Research has demonstrated the phytotoxic activity of various benzoxazinone derivatives. nih.govmdpi.com For example, a series of 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones were synthesized and showed notable herbicidal effects on both monocotyledon (barnyard grass) and dicotyledon (rape) plants. nih.gov Furthermore, sulfur analogues of benzoxazinones have been developed as bioherbicides, showing significant inhibition of root growth in various weeds. mdpi.com

The specific compound this compound fits the structural profile of a potential agrochemical precursor. The benzoxazinone core provides the basic herbicidal pharmacophore, while the nitro substitution can modulate activity and selectivity. Other nitro-substituted benzoxazine isomers, such as 6-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives, have been patented as useful herbicides. google.com This indicates that the nitro-benzoxazinone framework is a recognized structural motif in the search for new crop protection agents. The compound can serve as a starting material for creating a library of related molecules to be screened for herbicidal, insecticidal, or fungicidal properties. nih.govgoogle.com

The following table highlights research findings on the agrochemical potential of benzoxazinone derivatives.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one and related derivatives is increasingly guided by the principles of green chemistry. Current research emphasizes the need to move beyond traditional methods towards more environmentally benign and efficient processes. A key opportunity lies in the adaptation of sustainable techniques, which have shown promise for the broader benzoxazinone (B8607429) class, to the specific synthesis of nitro-substituted variants.

Key areas for future development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for benzoxazine (B1645224) synthesis from hours to mere minutes, while maintaining or improving yields. iaea.org Applying MAOS to the cyclization of 5-nitroanthranilic acid with an acetylating agent could offer a rapid and efficient route to this compound.

Bio-based Feedstocks: A significant trend in sustainable chemistry is the use of renewable starting materials. researchgate.net Researchers have successfully synthesized benzoxazines from bio-phenols like guaiacol, cardanol, and eugenol. iaea.orgresearchgate.netresearchgate.net Future work could explore the potential of deriving nitroaromatic precursors from biological sources to enhance the green credentials of the entire synthetic pathway.

Eco-Friendly Solvents and Solvent-Free Conditions: The use of ionic liquids as recyclable and efficient catalytic media has been demonstrated for benzoxazin-4-one synthesis. nih.gov Further research into solvent-assisted grinding, which offers a mild and convenient route to 2-substituted 4H-3,1-benzoxazin-4-ones, presents another promising green alternative. organic-chemistry.org

Table 1: Promising Sustainable Synthetic Approaches for Benzoxazinones

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Drastically reduced reaction times; improved yields. | Rapid cyclization of 5-nitroanthranilic acid derivatives. | iaea.orgresearchgate.net |

| Use of Bio-based Feedstocks | Reduces reliance on fossil fuels; enhances sustainability. | Exploration of renewable sources for nitroaromatic precursors. | researchgate.net |

| Ionic Liquids | Act as both solvent and catalyst; recyclable. | An eco-friendly medium for the condensation reaction. | nih.gov |

| Solvent-Assisted Grinding | Mild conditions; convenient; reduced solvent waste. | A solid-state approach for cyclodehydration. | organic-chemistry.org |

Exploration of Advanced Catalytic Systems

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to benzoxazinone chemistry offers significant opportunities for efficiency and selectivity. While many catalytic systems have been developed for the general synthesis of benzoxazinones, future research should focus on optimizing these systems for substrates bearing strong electron-withdrawing groups, such as the nitro group in this compound.

Palladium Catalysis: Palladium-catalyzed methods are well-established for constructing benzoxazinone skeletons, including carbonylative coupling and cyclization reactions. organic-chemistry.org A major area of future exploration is in asymmetric catalysis, where chiral palladium complexes can be used to generate enantiomerically enriched aza-heterocycles from benzoxazinone precursors. researchgate.netdntb.gov.ua

Copper Catalysis: Copper-catalyzed reactions, such as those involving aerobic oxidative coupling or tandem intramolecular C-N bond formation, provide a cost-effective and powerful alternative to palladium. nih.govorganic-chemistry.orgmdpi.com Fine-tuning these systems could lead to highly efficient syntheses of functionalized benzoxazinones.

Iridium and Cobalt Catalysis: More recent developments include the use of iridium catalysts for the kinetic resolution of racemic benzoxazinones via asymmetric allylation. acs.org Additionally, cobalt-based catalytic systems have been employed for oxidative C-O bond formation under mild conditions. mdpi.com Applying these novel systems to nitro-substituted substrates could unlock new synthetic pathways and chiral products.

Table 2: Advanced Catalytic Systems in Benzoxazinone Synthesis

| Catalyst Type | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbonylative Coupling, Asymmetric Cycloadditions | High efficiency, functional group tolerance, access to chiral compounds. | organic-chemistry.orgresearchgate.net |

| Copper (Cu) | Aerobic Oxidative Coupling, Tandem C-N Coupling | Cost-effective, novel reactivity. | nih.govmdpi.com |

| Iridium (Ir) | Asymmetric Intramolecular Allylation | Excellent for kinetic resolution of racemic mixtures. | acs.org |

| Cobalt (Co) | Oxidative Intramolecular Cyclization | Mild reaction conditions. | mdpi.com |

In-depth Theoretical Investigations and Predictive Modeling

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, offering a path to rational design and optimization. For this compound, theoretical studies remain a largely unexplored frontier.

Future research in this area should include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum methods can be used to elucidate the electronic structure of the molecule, understand the influence of the methyl and nitro groups on the benzoxazinone core, and model reaction pathways. This can help in optimizing reaction conditions and predicting the reactivity of the compound with various nucleophiles and electrophiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been successfully used to create models that correlate the structural features of benzoxazinone derivatives with their phytotoxic activity. nih.gov A similar approach could be employed to build predictive models for the non-medical applications of this compound, guiding the design of new compounds with enhanced properties.

AI and Deep Learning for Reaction Prediction: The development of deep learning models, such as those based on transformer architectures, for predicting the outcomes of chemical reactions is a rapidly advancing field. arxiv.org These models could be trained on benzoxazinone chemistry to help discover novel synthetic routes and predict the products of reactions under untested conditions, thereby accelerating the discovery process. arxiv.org

Discovery of New Non-Medical Applications

While much of the focus on benzoxazinones has been in the medicinal context, their chemical structure is well-suited for a variety of material science and industrial applications. The presence of a nitro group in this compound makes it a particularly interesting candidate for new functional materials.

Potential future applications to be explored include:

High-Performance Polymers: Benzoxazinones are valuable monomers for the synthesis of polybenzoxazines, a class of thermosetting resins known for their high thermal stability, chemical resistance, and low moisture absorption. iaea.org The incorporation of this compound into a polymer backbone could yield materials with unique electronic, optical, or thermal properties due to the influence of the nitro group.

Agrochemicals: The benzoxazinone scaffold is a well-known allelochemical in plants and has served as a template for developing herbicides and insecticides. nih.govnih.gov Research into the phytotoxic or insecticidal properties of this compound could lead to the development of new, effective agrochemical agents.

Optoelectronic Materials: Benzoxazin-4-ones have been identified as useful in the preparation of optoelectronic devices. nih.gov The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of an aromatic system, suggesting that this compound could be a valuable building block for novel organic electronic materials.

Challenges and Opportunities in Benzoxazinone Chemistry

The field of benzoxazinone chemistry is vibrant but not without its challenges. Addressing these hurdles will unlock significant opportunities for innovation.

Challenges:

Achieving Full Sustainability: While greener methods are being developed, many syntheses still rely on petroleum-derived precursors and potentially hazardous solvents, presenting an ongoing challenge for sustainable production. iaea.org

Direct C-H Functionalization: The direct and selective functionalization of the benzoxazinone core without pre-installed directing groups remains a difficult task, often limiting the structural diversity that can be easily achieved. nih.gov

Generalization of Predictive Models: Current AI models for reaction prediction often struggle to generalize to novel chemical scaffolds and reaction types that are outside their training distribution, which can limit their utility in true discovery-oriented research. arxiv.org

Opportunities:

Versatile Synthetic Building Blocks: The benzoxazinone ring is an excellent intermediate that can be readily opened by nucleophiles to generate acyclic products, which can then be transformed into other valuable heterocyclic systems like quinazolinones and indoles. mdpi.comresearchgate.net This reactivity makes this compound a potentially valuable starting material for a wide range of nitrogen-containing compounds.

Advancements in Asymmetric Catalysis: The growing demand for enantiomerically pure compounds presents a major opportunity. Developing advanced catalytic systems for the asymmetric synthesis of chiral benzoxazinones is a highly active and promising area of research. researchgate.netdntb.gov.ua

Exploitation of Bio-based Resources: The increasing availability of diverse, bio-based chemical feedstocks provides a major opportunity to design and synthesize novel benzoxazinones with improved sustainability profiles and potentially new functionalities. researchgate.netresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.